molecular formula C18H17FN2OS B2819778 1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone CAS No. 851800-15-2

1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone

Cat. No. B2819778
M. Wt: 328.41
InChI Key: VELVLPLACLXWMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone” is a complex organic molecule. It contains several functional groups including a fluorobenzyl group, a thioether linkage, an imidazole ring, and a phenylethanone moiety. These functional groups suggest that the compound could have interesting chemical and biological properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The fluorobenzyl group might undergo nucleophilic aromatic substitution reactions, while the imidazole ring might participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of a fluorine atom could increase its electronegativity and polarity .

Scientific Research Applications

Pharmacokinetic Profile

1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone has been utilized in pharmacokinetic studies. For instance, research on flutrimazole, which shares a structural similarity with the compound , highlighted its absorption and excretion patterns when applied topically. Specifically, the study found that less than 1% of flutrimazole was absorbed percutaneously, and the absorbed amount led to minimal concentrations in circulation, indicating its limited systemic absorption when applied to healthy skin. This insight can be crucial for understanding the pharmacokinetic behavior of similar compounds in clinical settings (Duchêne et al., 1992).

Metabolism and Disposition

Understanding the metabolism and disposition of related compounds can provide valuable insights for scientific research on 1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone. For instance, a study on SB-649868, a novel orexin receptor antagonist, detailed its metabolism and disposition in humans. The study highlighted that the drug and its metabolites were predominantly excreted via feces, with only a minor percentage excreted through urine. This comprehensive analysis of drug metabolism and excretion pathways can inform the development and optimization of similar compounds for therapeutic use (Renzulli et al., 2011).

properties

IUPAC Name

1-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2OS/c19-16-8-6-15(7-9-16)13-23-18-20-10-11-21(18)17(22)12-14-4-2-1-3-5-14/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELVLPLACLXWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone

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